molecular formula C11H15F3N4O3 B2905222 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid CAS No. 2137994-21-7

5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid

Cat. No.: B2905222
CAS No.: 2137994-21-7
M. Wt: 308.261
InChI Key: NMXUKEXSYBRTKA-UHFFFAOYSA-N
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Description

5-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid is a chemical compound that belongs to the class of piperidin-2-ones It is characterized by the presence of a pyrazole ring and an amino group attached to a piperidin-2-one structure

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been used as versatile synthetic building blocks in the synthesis of various organic molecules . These molecules often have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that 5-amino-pyrazoles, which share a similar structure, have been used in a variety of synthetic approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions often result in the formation of diverse heterocyclic scaffolds .

Biochemical Pathways

Compounds with similar structures, such as 5-amino-pyrazoles, have been used to construct diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are often found in many essential drugs and renewable resources .

Pharmacokinetics

A compound with a similar structure, “5-amino-n-(1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3”, displayed attractive lead-like properties such as low molecular weight, high ligand binding efficiency, and moderate cell permeability .

Result of Action

Compounds with similar structures have been used in the synthesis of various organic molecules, which often have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s worth noting that the synthesis of similar compounds often involves the optimization of several factors, such as ph, temperature, and reaction time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters.

  • Introduction of the Piperidin-2-one Core: The piperidin-2-one core can be constructed using methods such as cyclization reactions involving amino acids or their derivatives.

  • Trifluoroacetic Acid Derivatization: The final step involves the reaction with trifluoroacetic acid to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines or other derivatives.

  • Substitution: The pyrazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Amines, amides, and other reduced forms.

  • Substitution Products: Substituted pyrazoles, piperidin-2-ones, and other derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for complex molecules.

Biology: In biological research, 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid is used in the study of enzyme inhibitors and receptor binding assays. It can help elucidate the mechanisms of biological processes.

Medicine: The compound has potential therapeutic applications, including the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with similar structures and functional groups.

  • Piperidin-2-ones: Compounds with similar piperidin-2-one cores.

  • Trifluoroacetic Acid Derivatives: Other compounds that have been derivatized with trifluoroacetic acid.

Uniqueness: 5-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid is unique due to its specific combination of the pyrazole ring, amino group, and piperidin-2-one core. This combination provides distinct chemical properties and reactivity that differentiate it from other similar compounds.

Properties

IUPAC Name

5-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.C2HF3O2/c1-12-6-8(4-11-12)13-5-7(10)2-3-9(13)14;3-2(4,5)1(6)7/h4,6-7H,2-3,5,10H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXUKEXSYBRTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CC(CCC2=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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